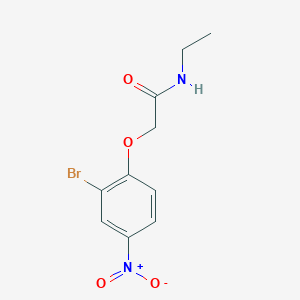

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide

Description

2-(2-Bromo-4-nitrophenoxy)-N-ethylacetamide is a brominated nitroaromatic acetamide derivative. Its structure consists of a phenoxy group substituted with bromine (at position 2) and nitro (at position 4) moieties, linked via an acetamide backbone with an ethyl group on the nitrogen. The bromine and nitro groups enhance its electrophilic reactivity, while the ethyl substituent on the amide nitrogen modulates steric and electronic properties .

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-2-12-10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,2,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFFWJRHUUBNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF or ethanol.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Oxidized phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying N-Substituents

The substitution on the acetamide nitrogen significantly influences physicochemical and biological properties. lists several analogs of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide with different N-alkyl groups:

- Electronic Effects : N-Ethylacetamide derivatives exhibit higher electron density at the carbonyl oxygen compared to N-methylbenzamide, improving coordination to metal catalysts (e.g., Fe(II)) in polymerization reactions .

- Steric Effects : Larger substituents (e.g., isopropyl) reduce catalytic efficiency in ring-opening polymerization (ROP), while smaller groups (e.g., ethyl) balance steric and electronic effects .

Phenoxy Ring Substitution Variants

Variations in the phenoxy ring’s substituents alter electronic and steric profiles:

- Nitro vs. Other Electron-Withdrawing Groups: The nitro group in this compound increases electrophilicity compared to halogen-only analogs, facilitating nucleophilic aromatic substitution reactions .

Conformational Dynamics

Microwave spectroscopy studies () reveal that N-ethylacetamide derivatives adopt a C₁-symmetric conformation with a low acetyl methyl torsional barrier (~73 cm⁻¹). This flexibility may enhance binding to biological targets or catalytic sites compared to rigid analogs like N-methylbenzamide .

Biological Activity

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a bromo and nitro substituent on a phenoxy group, linked to an N-ethylacetamide moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of the nitro group is particularly significant, as it can enhance the compound's reactivity and interaction with biological systems.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit notable antiparasitic effects. For instance, derivatives with bromo and nitro substituents have shown IC50 values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis, suggesting that this compound could possess comparable activity due to its structural similarities .

Antitumor Activity

The potential anticancer properties of compounds similar to this compound have been explored in various studies. For example, certain phenylamino-acetamides have shown promising results against leukemia cell lines with GI50 values as low as 10 nM . This suggests that further investigation into the antitumor activity of our compound may yield significant findings.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the phenyl ring, such as the introduction of electron-withdrawing groups (like nitro and bromo), can significantly enhance biological activity. The positioning of these groups is crucial; for instance, para-substituted derivatives tend to exhibit higher potency compared to ortho or meta substitutions .

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Compound A | Structure | 13.9 | Antiparasitic |

| Compound B | Structure | 10 | Antitumor |

Case Studies

- Antiparasitic Evaluation : A study evaluated various bromo-substituted phenoxy compounds for their efficacy against Leishmania spp., revealing that those with electron-withdrawing groups showed enhanced activity.

- Antioxidant Properties : Research on phenolic compounds indicated that those with nitro substitutions exhibited superior antioxidant activity in vitro, suggesting potential applications in oxidative stress-related disorders.

- Antitumor Activity : A recent screening of phenylamino-acetamides highlighted several derivatives with significant cytotoxic effects against cancer cell lines, paving the way for further exploration of structurally related compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.